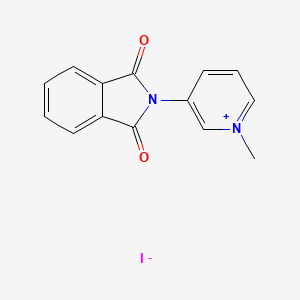
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide is a complex organic compound characterized by its unique structure, which includes a pyridinium iodide moiety and an isoindole derivative
Métodos De Preparación
The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with methylpyridinium iodide under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Análisis De Reacciones Químicas
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how this compound influences biological processes at the molecular level.
Comparación Con Compuestos Similares
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylpyridin-1-ium iodide can be compared with similar compounds such as:
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of the pyridinium iodide and isoindole moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
92586-64-6 |
|---|---|
Fórmula molecular |
C14H11IN2O2 |
Peso molecular |
366.15 g/mol |
Nombre IUPAC |
2-(1-methylpyridin-1-ium-3-yl)isoindole-1,3-dione;iodide |
InChI |
InChI=1S/C14H11N2O2.HI/c1-15-8-4-5-10(9-15)16-13(17)11-6-2-3-7-12(11)14(16)18;/h2-9H,1H3;1H/q+1;/p-1 |
Clave InChI |
MSKONIWXWVZJFJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)









![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

